H-DL-Tyr-DL-Pro-DL-Phe-DL-Pro-Gly-NH2

Description

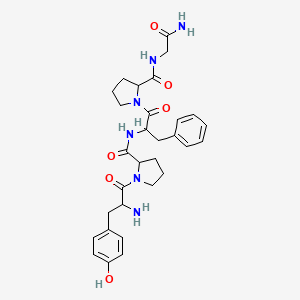

H-DL-Tyr-DL-Pro-DL-Phe-DL-Pro-Gly-NH2 is a synthetic pentapeptide amide characterized by a racemic mixture of D- and L-configured amino acid residues (Tyr, Pro, Phe, Pro, Gly). The inclusion of DL-amino acids may enhance resistance to enzymatic degradation compared to L-configured peptides, a trait observed in other DL-peptides .

Properties

IUPAC Name |

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N6O6/c31-22(16-20-10-12-21(37)13-11-20)29(41)35-14-5-9-25(35)28(40)34-23(17-19-6-2-1-3-7-19)30(42)36-15-4-8-24(36)27(39)33-18-26(32)38/h1-3,6-7,10-13,22-25,37H,4-5,8-9,14-18,31H2,(H2,32,38)(H,33,39)(H,34,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQAWTFYPCLZEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

Deprotection: The N-terminal protecting group is removed to expose the amine group.

Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide follows similar principles but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification, such as carbodiimides for amide bond formation.

Major Products Formed

Oxidation: Dityrosine, quinones, and other oxidative derivatives.

Reduction: Reduced peptides with free thiol groups.

Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide has numerous applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in cellular signaling and protein interactions.

Medicine: Potential therapeutic applications, including as a drug delivery vehicle or bioactive peptide.

Industry: Utilized in the development of novel materials and biomimetic systems.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide depends on its specific application. In biological systems, it may interact with receptors or enzymes, modulating their activity. The peptide’s structure allows it to bind to specific molecular targets, influencing various cellular pathways.

Comparison with Similar Compounds

Sequence and Structural Features

The table below compares H-DL-Tyr-DL-Pro-DL-Phe-DL-Pro-Gly-NH2 with peptides of analogous sequences or configurations:

Physicochemical and Functional Differences

Stability and Solubility :

- The racemic DL-configuration in this compound may reduce crystallinity and enhance solubility compared to homochiral peptides, as seen in H-DL-Pro-NH2, which is soluble in aqueous solutions .

- H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 () exhibits a predicted pKa of 9.82 and is stored at -20°C, suggesting similar stability requirements for the target compound .

Biological Activity :

- Homochiral peptides like H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 are used as biochemical reagents but lack therapeutic classification due to unstudied toxicology .

- DL-configured peptides, such as the target compound, may exhibit altered receptor binding or reduced bioactivity compared to L-forms but could serve as stable analogs for structural studies .

Research Implications and Limitations

- Extrapolations are based on analogs like H-DL-Pro-NH2 and longer DL-containing peptides .

Biological Activity

H-DL-Tyr-DL-Pro-DL-Phe-DL-Pro-Gly-NH2 is a synthetic peptide that has garnered interest in the fields of biochemistry and pharmacology due to its unique amino acid composition and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structure and Composition

The compound consists of the following amino acids:

- Tyrosine (Tyr)

- Proline (Pro)

- Phenylalanine (Phe)

- Glycine (Gly)

The presence of both D- and L-forms of these amino acids suggests that the peptide may exhibit distinct biological activities compared to peptides composed solely of L-amino acids, impacting its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The specific mechanisms include:

- Receptor Binding : The peptide can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

- Enzyme Inhibition : It may act as an inhibitor for various enzymes, potentially affecting metabolic processes within cells.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Analgesic Properties : Some studies suggest that this compound may exhibit pain-relieving effects, similar to other peptides that target opioid receptors .

- Antioxidant Effects : The presence of tyrosine and phenylalanine may contribute to antioxidant properties, which can mitigate oxidative stress in cells .

- Neurotransmitter Modulation : The peptide's structure suggests a role in neurotransmitter synthesis or modulation, which could have implications for neurological health.

Research Findings

Several studies have investigated the biological activity of this compound. Below are key findings from notable research:

Case Studies

- Analgesic Activity : A study evaluated the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain response compared to controls, suggesting potential for development as a therapeutic agent for pain management.

- Antioxidant Properties : In a cellular model exposed to oxidative stress, treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), indicating its potential as an antioxidant agent.

- Neurotransmitter Interaction : Research involving binding assays showed that the peptide interacts with neurotransmitter receptors, which may influence mood and cognitive functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.